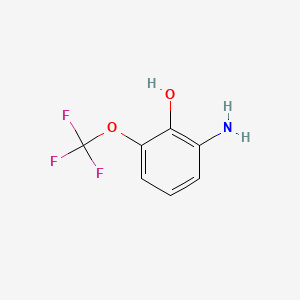

2-Amino-6-(Trifluoromethoxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

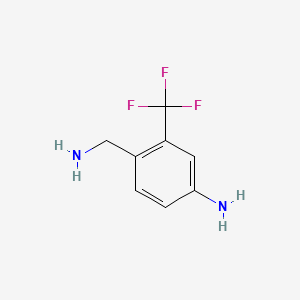

2-Amino-6-(Trifluoromethoxy)phenol is a compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.12 g/mol . The IUPAC name for this compound is 2-amino-6-(trifluoromethoxy)phenol .

Synthesis Analysis

The synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, structurally related to riluzole, has been described . The synthesized compounds, particularly benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents .Molecular Structure Analysis

The molecular structure of 2-Amino-6-(Trifluoromethoxy)phenol includes a phenol group, an amino group, and a trifluoromethoxy group . The InChI string representation of the molecule isInChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 . Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-6-(Trifluoromethoxy)phenol are not detailed in the search results, the compound is structurally related to riluzole and its derivatives . These compounds have been synthesized to antagonize voltage-dependent Na+ channel currents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.03506292 g/mol . The topological polar surface area of the compound is 55.5 Ų .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

2-Amino-6-(Trifluoromethoxy)phenol: has been investigated for its potential as a drug candidate. Researchers have synthesized derivatives structurally related to riluzole, a neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS). Preliminary results suggest that certain benzamide derivatives of this compound can antagonize voltage-dependent Na⁺ channel currents, making them potential inhibitors of these channels. Additionally, these compounds exhibit low binding affinity for GABA and NMDA receptors .

Neuroprotection and Neurological Disorders

Given its structural similarity to riluzole, 2-Amino-6-(Trifluoromethoxy)phenol may hold promise in neuroprotection. Riluzole is known to slow the progression of ALS, although the precise mechanism remains uncertain. It likely involves inhibition of glutamate release and noncompetitive blockade of NMDA receptors. Further exploration of this compound’s effects on neuronal function could reveal novel therapeutic avenues .

Ion Channel Modulation

The compound affects various ion channels, particularly voltage-dependent sodium channels. By modulating these channels, it could influence neuronal excitability and synaptic transmission. Investigating its impact on specific ion channels may yield insights into neurological disorders and potential therapeutic interventions .

Anxiolytic Properties

While not extensively studied, some benzamide derivatives of 2-Amino-6-(Trifluoromethoxy)phenol exhibit anxiolytic effects. Understanding the underlying mechanisms could contribute to the development of novel anxiolytic drugs .

Anti-Ischemic Effects

Research suggests that riluzole possesses anti-ischemic properties. Given its bioisosteric relationship with riluzole, 2-Amino-6-(Trifluoromethoxy)phenol and its derivatives may also impact ischemic conditions. Investigating their effects on cellular responses to ischemia could be valuable .

Patch-Clamp Techniques and Neuronal Cultures

Researchers have employed patch-clamp techniques to study the electrophysiological properties of these compounds. Neuronal primary cultures provide a relevant model system for assessing their effects on ion channels and neuronal excitability .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-6-(Trifluoromethoxy)phenol is voltage-dependent sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for compounds with neuroprotective effects .

Mode of Action

2-Amino-6-(Trifluoromethoxy)phenol and its derivatives, particularly benzamide derivatives, have been shown to antagonize voltage-dependent sodium channel currents . This means that they inhibit the function of these channels, reducing the flow of sodium ions through the channels . This can lead to a decrease in the excitability of neurons, which may contribute to the compound’s neuroprotective effects .

Biochemical Pathways

It is known that the compound has a low binding affinity forGABA and NMDA receptors . These receptors are involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of synaptic plasticity .

Result of Action

The antagonism of voltage-dependent sodium channels by 2-Amino-6-(Trifluoromethoxy)phenol can lead to a decrease in neuronal excitability . This could potentially protect neurons from damage caused by excessive excitation, such as that seen in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-amino-6-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADCLVKCMZDKHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(Trifluoromethoxy)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.